REACTION_CXSMILES
|
C([C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[CH:6]=[CH:5][CH:4]=1)C.C(C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2CCC1)C.C(N(CCCC)C(=O)N(CCCC)CCCC)CCC.[H][H]>>[CH:12]1[CH:13]=[C:14]2[C:15]([OH:17])=[C:16]3[C:7](=[C:8]([OH:18])[C:9]2=[CH:10][CH:11]=1)[CH:6]=[CH:5][CH:4]=[CH:3]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
alkylated benzenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(N(CCCC)CCCC)=O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 43°-45° C. and pressure of 15 psig
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |